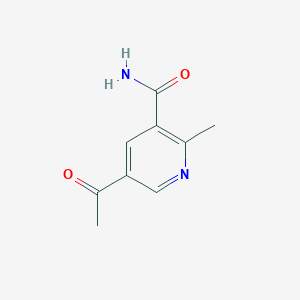

5-Acetyl-2-methylpyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-8(9(10)13)3-7(4-11-5)6(2)12/h3-4H,1-2H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNCGOUIJTYGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495106 | |

| Record name | 5-Acetyl-2-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63488-80-2 | |

| Record name | 5-Acetyl-2-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would identify all unique proton environments in the molecule. For 5-Acetyl-2-methylpyridine-3-carboxamide, one would anticipate distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the methyl group at position 2, the protons of the acetyl group's methyl, and the two protons of the carboxamide (-CONH₂) group. The chemical shifts (δ, in ppm) would indicate their electronic environment, the integration of each signal would correspond to the number of protons it represents, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons (spin-spin coupling).

13C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments. For this compound, nine distinct signals would be expected, corresponding to each carbon atom in the structure. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine ring and the carbonyl groups (acetyl and carboxamide) and the sp³-hybridized carbons of the two methyl groups.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming, for instance, the connectivity between protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the methyl protons to their respective positions on the pyridine ring and linking the acetyl group to position 5.

Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, key characteristic absorption bands would be expected for:

The N-H stretching vibrations of the primary amide.

The C=O (carbonyl) stretching vibrations of both the acetyl ketone and the amide group, which would appear at distinct frequencies.

C-N stretching vibrations.

C-H stretching from the aromatic ring and the methyl groups.

Vibrations corresponding to the pyridine ring structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula (C₉H₁₀N₂O₂). Analysis of the fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of the acetyl group or parts of the carboxamide group, which would further corroborate the proposed structure.

Without access to published research that includes this spectral data, a detailed, data-driven analysis as outlined above cannot be completed. The information presented here is based on the theoretical application of these standard analytical techniques to the known structure of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for determining the molecular weight of polar compounds like this compound. The technique involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary held at a high potential. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

For this compound (molar mass 178.19 g/mol ), ESI-MS analysis in positive ion mode would be expected to primarily detect the protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion allows for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the precursor ion, can provide further structural confirmation by breaking the molecule into characteristic product ions.

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Theoretical m/z | Description |

|---|---|---|

| [M+H]⁺ | 179.0815 | Protonated molecular ion, confirming the molecular weight. |

| [M+Na]⁺ | 201.0634 | Sodium adduct, often observed in ESI-MS. |

Note: The data in this table is illustrative, based on the compound's chemical structure, and represents expected outcomes from ESI-MS analysis.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed insights into intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a molecule like this compound, key findings would include the planarity of the pyridine ring, the torsion angles of the acetyl and carboxamide substituents, and the formation of hydrogen-bonding networks involving the amide group's N-H and C=O functionalities. These interactions are crucial in dictating the material's solid-state properties. While specific crystal structure data for this exact compound is not publicly available, related pyridine carboxamide structures often exhibit dimeric motifs or extended chains through hydrogen bonding. nih.govresearchgate.net

Table 2: Potential Crystallographic Data Parameters for this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Hydrogen Bonds | Key intermolecular interactions stabilizing the crystal. | N-H···O (amide to amide/acetyl) |

Note: The data in this table is illustrative and represents typical parameters obtained from a single-crystal X-ray diffraction experiment.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental to chemical analysis, serving to separate, identify, and quantify the components of a mixture. For this compound, both high-performance liquid chromatography and gas chromatography are valuable for assessing purity and isolating the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds. A solution of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure to effect separation. Components are detected as they elute from the column, typically by a UV-Vis detector, generating a chromatogram where peak area corresponds to concentration.

A typical HPLC method for a moderately polar compound like this compound would utilize reversed-phase chromatography. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) | Dependent on exact conditions, but would be a single, sharp peak for a pure sample. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds. The sample is vaporized and separated in a capillary column before being introduced into the mass spectrometer, which generates a mass spectrum for each eluting component.

While the carboxamide group may reduce volatility compared to simpler pyridines, GC-MS analysis of this compound is feasible. It would provide both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum. The mass spectrum, typically generated by electron ionization (EI), shows a distinct fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. nist.gov

Table 4: Predicted GC-MS Data for this compound

| Parameter | Description |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M⁺) | m/z 178 |

Computational Chemistry and Theoretical Investigations of 5 Acetyl 2 Methylpyridine 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a novel or uncharacterized compound like 5-Acetyl-2-methylpyridine-3-carboxamide, these methods would provide the first theoretical glimpse into its electronic nature and potential reactivity.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.scielo.brFor this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Hypothetical Data Table: FMO Properties This table illustrates the type of data that would be generated from a DFT/FMO analysis but is not based on actual research for the specific compound.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods are precise, they are computationally expensive. For analyzing the flexibility and conformational landscape of a molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. MD simulations on pyridine (B92270) have been used to study its behavior under various conditions. researchgate.netrsc.org For this compound, an MD simulation would track the movements of its atoms over time, revealing the preferred orientations (conformations) of its rotatable bonds, such as those connecting the acetyl and carboxamide groups to the pyridine ring. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein target. Numerous studies have used docking to investigate how various pyridine carboxamide derivatives bind to the active sites of enzymes like succinate (B1194679) dehydrogenase or c-Jun N-terminal kinase-1. nih.govnih.gov If a biological target were proposed for this compound, docking simulations would be performed to predict its binding mode. The simulation would identify key interactions, such as hydrogen bonds between the carboxamide NH₂ or carbonyl oxygen and amino acid residues in the target protein, as well as potential hydrophobic interactions. nih.gov

Hypothetical Data Table: Docking Results This table illustrates potential results from a docking study and is not based on actual research.

| Putative Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Enzyme X | -7.2 | ASN-150, LYS-88, TRP-92 |

| Kinase Y | -8.5 | VAL-34, SER-112, PHE-190 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for inhibitors based on the this compound scaffold, one would first need to synthesize and test a library of related analogues for a specific biological activity. nih.govrsc.org Descriptors (numerical representations of molecular properties) would be calculated for each analogue. A statistical method, such as partial least squares (PLS), would then be used to create an equation that predicts activity based on these descriptors. The resulting model could be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations have become an indispensable tool in modern chemistry for predicting the spectroscopic properties of molecules, offering deep insights into their electronic structure and vibrational modes. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are crucial for the interpretation of experimental data and for the comprehensive characterization of the molecule.

The standard approach involves optimizing the geometry of the molecule using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). Following geometric optimization, the same level of theory is used to calculate the spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra are performed using the Gauge-Independent Atomic Orbital (GIAO) method. This approach provides predictions for the absolute isotropic magnetic shielding tensors for each nucleus. To facilitate comparison with experimental data, these shielding values are converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the identical level of theory. Such calculations can predict both ¹H and ¹³C NMR chemical shifts. The predicted values help in the precise assignment of signals in the experimental spectrum to specific atoms within the molecule, which can be particularly complex in multifunctional compounds like this compound.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 8.90 | Carbonyl (Amide) | 168.5 |

| Pyridine-H | 8.25 | Carbonyl (Acetyl) | 198.0 |

| NH₂ (Amide) | 7.80 (broad) | Pyridine-C (C-NH₂) | 155.0 |

| NH₂ (Amide) | 7.60 (broad) | Pyridine-C (C-CH₃) | 159.0 |

| CH₃ (Acetyl) | 2.65 | Pyridine-C (C-H) | 138.0 |

| CH₃ (Pyridine) | 2.80 | Pyridine-C (C-H) | 125.0 |

| Pyridine-C (C-Acetyl) | 134.0 | ||

| CH₃ (Pyridine) | 24.0 | ||

| CH₃ (Acetyl) | 26.5 |

Infrared (IR) Spectroscopy:

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. After the geometry is optimized to a stable minimum on the potential energy surface, the harmonic vibrational frequencies are computed. These calculated frequencies often exhibit systematic deviations from experimental values due to the neglect of anharmonicity and the limitations of the theoretical model. Therefore, they are typically scaled using empirical scaling factors to improve their agreement with experimental data. The theoretical spectrum allows for the assignment of specific vibrational modes, such as the stretching and bending of C=O, N-H, C-H, and C-N bonds, providing a detailed understanding of the molecule's vibrational dynamics.

Illustrative Predicted Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | Asymmetric stretch of amide |

| ν(N-H) | 3350 | Symmetric stretch of amide |

| ν(C-H) | 3080 | Aromatic C-H stretch |

| ν(C=O) | 1705 | Acetyl carbonyl stretch |

| ν(C=O) | 1680 | Amide I band (C=O stretch) |

| δ(N-H) | 1620 | Amide II band (N-H bend) |

| ν(C=C, C=N) | 1580, 1550 | Pyridine ring stretching |

| δ(C-H) | 1450, 1370 | Methyl C-H bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the vertical electronic excitation energies and the corresponding oscillator strengths. The excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths are related to the intensity of the absorption bands. These calculations can elucidate the nature of the electronic transitions, for instance, distinguishing between π → π* and n → π* transitions, which is fundamental to understanding the molecule's photophysical properties. The solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM).

Illustrative Predicted UV-Vis Absorption Maxima (λmax):

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 310 | 0.25 | HOMO → LUMO (π → π) |

| 265 | 0.48 | HOMO-1 → LUMO (π → π) |

| 230 | 0.15 | HOMO → LUMO+1 (π → π) |

| 350 | 0.01 | n → π |

Disclaimer: The numerical data presented in the tables above are illustrative and representative of what would be expected from computational predictions for a molecule with this structure. They are provided for educational purposes to demonstrate the type of information generated by these theoretical methods. Specific, experimentally validated computational results for this compound were not available in the public literature at the time of this writing.

Investigation of Molecular Interactions and Biological Mechanisms of 5 Acetyl 2 Methylpyridine 3 Carboxamide Derivatives in Preclinical Models

Enzyme Inhibition Studies: Target Identification and Kinetic Characterization

The pyridine-3-carboxamide (B1143946) scaffold is a key feature in a variety of enzyme inhibitors. By targeting the active sites of crucial enzymes, these derivatives can disrupt pathological processes, offering potential therapeutic applications.

DNA Gyrase

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a well-validated target for antibacterial agents. whiterose.ac.ukresearchgate.net It is a type II topoisomerase composed of two subunits, GyrA, which manages DNA cleavage and reunion, and GyrB, which contains the ATP-binding site responsible for the enzyme's ATPase activity. researchgate.netmdpi.com A series of pyridine-3-carboxamide derivatives have been designed as inhibitors that target the ATPase subunit of DNA gyrase. nih.gov

These compounds were developed using a structure-based design approach, which revealed the importance of a network of hydrogen bonds between the inhibitor, a bound water molecule, and key amino acid residues (serine and aspartate) within the enzyme's ATP-binding site. whiterose.ac.uk X-ray crystallography studies have confirmed this binding mode, showing that the urea (B33335) and pyridine (B92270) units of the inhibitors are crucial for this interaction. whiterose.ac.uk The inhibition of the ATPase function of GyrB disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov This mechanism has resulted in the development of pyridine-3-carboxamide derivatives with potent Gram-positive antibacterial efficacy. nih.gov While some initial compounds showed limited activity against wild-type E. coli, they demonstrated significant antibacterial action (8–32 μg/ml) against strains lacking certain efflux pumps. whiterose.ac.uk

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease. researchgate.netnih.gov Several novel series of carboxamide derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govnih.gov

For instance, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed as AChE inhibitors. nih.gov One compound from this series, designated 10q, demonstrated potent and selective inhibitory activity against AChE with an IC50 value of 0.88 µM, which was more potent than the reference drug Huperzine-A. nih.gov Molecular docking and kinetic studies revealed that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed-mode inhibition. nih.gov Similarly, derivatives of 1,8-naphthyridine, which are structurally related to pyridines, have also shown moderate to potent inhibition of both AChE and BChE. researchgate.net

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(2-oxoethyl)pyrimidine-5-carboxamide (Compound 10q) | Acetylcholinesterase (AChE) | 0.88 | nih.gov |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide (Compound 10q) | Butyrylcholinesterase (BChE) | 10.0 | nih.gov |

| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 44 - 100 | nih.gov |

| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | > 22 | nih.gov |

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, and their inhibition is a strategy for treating depression and neurodegenerative diseases. While direct studies on 5-Acetyl-2-methylpyridine-3-carboxamide are limited, research on related heterocyclic structures provides insights. A study of pyridazinobenzylpiperidine derivatives identified compounds with selective and potent inhibition of MAO-B. mdpi.com The lead compound, S5, exhibited an IC50 value of 0.203 µM for MAO-B and demonstrated a high selectivity index (19.04) over MAO-A. mdpi.com Further studies confirmed that these compounds act as reversible MAO-B inhibitors. mdpi.com

Receptor Binding Profiling and Ligand Efficacy Assessment

The structural framework of pyridine-3-carboxamide is also found in ligands for various G protein-coupled receptors (GPCRs), including cannabinoid receptors.

Cannabinoid Receptors

The cannabinoid receptors, primarily CB1 and CB2, are components of the endocannabinoid system and are therapeutic targets for pain, inflammation, and neurodegenerative disorders. researchgate.netsigmaaldrich.com The CB1 receptor is abundant in the central nervous system, while the CB2 receptor is found mainly in peripheral immune cells. sigmaaldrich.comnih.gov

Several series of 1,2-dihydro-2-oxopyridine-3-carboxamide and 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives have been developed as potent and highly selective CB2 receptor ligands. researchgate.netunipi.it The introduction of specific substituents on the pyridine ring has been shown to be critical for modulating the affinity and functional activity of these compounds. For example, replacing a hydrogen atom at the C-5 position of the pyridine ring with a phenyl group can switch the compound's activity from agonism to inverse agonism at the CB2 receptor. researchgate.net Further modification, such as the introduction of a p-methoxyphenyl group at the same position, resulted in a compound (17) with high CB2 receptor affinity (Ki = 1.0 nM) and a favorable selectivity ratio over the CB1 receptor, acting as a neutral antagonist or weak partial inverse agonist. researchgate.net

| Compound Name | Target Receptor | Binding Affinity (Ki) | Selectivity Index (Ki CB1/Ki CB2) | Reference |

|---|---|---|---|---|

| N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide (17) | Cannabinoid Receptor 2 (CB2) | 1.0 nM | 43.4 | researchgate.net |

Modulation of Cellular Pathways: In Vitro Mechanistic Studies

The biological effects of these derivatives often stem from their ability to modulate complex intracellular signaling pathways, leading to outcomes such as apoptosis and cell cycle arrest, particularly in cancer cells.

Cellular Signalling Cascade Analysis

The induction of apoptosis and cell cycle arrest by bioactive compounds is intrinsically linked to the modulation of cellular signaling cascades. While specific signaling pathway analyses for this compound derivatives are not extensively detailed in the available literature, the observed effects on cell fate provide strong evidence of such modulation. For instance, compounds that induce apoptosis typically engage either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, which involve complex cascades of protein interactions, such as the activation of caspases. Similarly, cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M) is governed by signaling networks involving cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. The ability of structurally related compounds to inhibit topoisomerase II also points to the activation of DNA damage response pathways. nih.gov

Apoptosis and Cell Cycle Modulation in Specific Cell Lines (In Vitro Oncology Models)

In the context of oncology, derivatives with similar heterocyclic cores have demonstrated significant potential by inducing programmed cell death (apoptosis) and halting cell proliferation.

An imidazacridine derivative, LPSF/AC-05, was shown to be cytotoxic to several breast cancer, leukemia, and lymphoma cell lines. nih.gov It induced cell death primarily through apoptosis and caused cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells, and at the G2/M phase in a triple-negative breast cancer cell line (MDA-MB-231). nih.gov Another study on N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile found that this compound could arrest the cell cycle at the G2/M phase and induce apoptosis in a time-dependent manner. nih.gov Similarly, a series of spiro[quinoline-4,2'- whiterose.ac.uknih.govnih.govthiadiazol]-5'-yl) acetamides were found to induce cell death in MCF-7 breast cancer cells via G2/M phase cell cycle arrest. researchgate.net

| Compound Class/Name | Cell Line | IC50 (µM) | Observed Mechanism | Reference |

|---|---|---|---|---|

| LPSF/AC-05 (Imidazacridine derivative) | Toledo (Lymphoma) | 27.18 | Apoptosis, G0/G1 Arrest | nih.gov |

| LPSF/AC-05 (Imidazacridine derivative) | Jurkat (Leukemia) | 31.04 | Apoptosis, G0/G1 Arrest | nih.gov |

| LPSF/AC-05 (Imidazacridine derivative) | MDA-MB-231 (Breast Cancer) | 27.54 | Apoptosis, G2/M Arrest | nih.gov |

| N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile | Not Specified | Not Specified | Apoptosis, G2/M Arrest | nih.gov |

Antimicrobial Research: Mechanistic Studies against Bacterial and Fungal Strains (In Vitro)

The pyridine-carboxamide scaffold is a cornerstone in the development of new antimicrobial agents. Research has focused on understanding their mechanisms of action against various pathogens and their ability to disrupt microbial communities.

Mechanistic studies have revealed that many pyridine-carboxamide derivatives exert their antibacterial effects by inhibiting essential bacterial enzymes. As discussed, the prime target for many of these compounds is DNA gyrase. whiterose.ac.uknih.gov By inhibiting the ATPase activity of the GyrB subunit, these agents prevent the necessary DNA supercoiling required for replication, leading to bactericidal effects. nih.gov

Other related structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have also been synthesized and show potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic linezolid. nih.gov Similarly, pyrano[2,3-c]pyridine-3-carboxamides have demonstrated significant activity against various bacterial and fungal strains, with MIC values in the range of 12.5-25 µg/mL. researchgate.net

Investigation of Biofilm Formation Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which makes them highly resistant to conventional antibiotics. nih.govresearchgate.net The development of agents that can inhibit biofilm formation is a critical strategy to combat persistent infections.

Several carboxamide derivatives have been identified as potent inhibitors of biofilm formation. For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives not only showed strong antibacterial activity but also exhibited universal anti-biofilm activity. One compound, 21d, displayed significant, concentration-dependent inhibition of biofilm formation and showed a reduced tendency for resistance development in S. pneumoniae compared to linezolid. nih.gov Other studies on furan-2-carboxamides have shown that these molecules can inhibit biofilm formation in Pseudomonas aeruginosa by over 50%. nih.gov The mechanism for this activity is often linked to the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov

Targeting Virulence Factors in Pathogens

While direct research on this compound derivatives specifically targeting bacterial virulence factors is not extensively documented in publicly available literature, the broader class of heterocyclic compounds, including pyridine derivatives, is recognized for its potential in this area. The strategy of targeting virulence factors is an emerging approach to combat bacterial infections. Unlike traditional antibiotics that aim to kill bacteria or inhibit their growth, anti-virulence agents are designed to disarm pathogens by neutralizing their virulence factors. This approach is believed to exert less selective pressure for the development of drug resistance. nih.govsemanticscholar.org

Virulence factors are molecules produced by bacteria, viruses, fungi, and protozoa that enable them to infect a host and cause disease. These can include toxins, enzymes, and adhesion molecules. The inhibition of these factors can render the pathogen less harmful and more susceptible to the host's immune system. nih.govsemanticscholar.org

For instance, studies on other heterocyclic compounds have shown inhibition of biofilm formation, a critical virulence factor for many pathogenic bacteria. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which protect them from antibiotics and the host immune response. Certain 3-amino-2-oxazolidinone (B196048) derivatives have demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa. nih.gov While these are not direct derivatives of this compound, they illustrate the potential for heterocyclic scaffolds to interfere with virulence.

Furthermore, some pyridine-3-carboxamide analogs have been investigated for their effectiveness against plant pathogens, such as Ralstonia solanacearum, which causes bacterial wilt in tomatoes. nih.govdntb.gov.uasemanticscholar.org These studies, while not focused on human pathogens, highlight the potential of the pyridine-3-carboxamide scaffold to interfere with bacterial pathogenicity. The exact molecular interactions would depend on the specific virulence factor being targeted and the substitutions on the pyridine-carboxamide core.

Anti-inflammatory Research: Elucidation of Molecular Pathways (In Vitro)

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of inflammation include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenases (COX-1 and COX-2) that are involved in prostaglandin (B15479496) synthesis.

In vitro studies on various pyridine and fused-pyridine derivatives have demonstrated anti-inflammatory effects through the modulation of these pathways. For example, some novel benzenesulfonamide (B165840) derivatives of 1,3,5-triazine (B166579) have been shown to significantly reduce the levels of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) and C-reactive protein (CRP) in in vitro models. nih.gov These compounds also demonstrated an ability to reduce COX-1 and COX-2 levels. nih.gov

Similarly, thiazolidinedione-quinoline molecular hybrids have been shown to decrease the concentration of IFN-γ and TNF-α in a dose-dependent manner in in vitro assays. nih.gov Another study on 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives, which share some structural features with the compound of interest, reported significant anti-inflammatory activity, suggesting that such scaffolds can interact with inflammatory pathways. researchgate.netnih.gov

The anti-inflammatory activity of these related compounds is often attributed to their ability to inhibit the production of nitric oxide (NO) and suppress the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov The molecular mechanism likely involves the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.

Based on these findings for structurally analogous compounds, it can be postulated that this compound derivatives may exert anti-inflammatory effects by interfering with the production of key inflammatory mediators and modulating the activity of enzymes involved in the inflammatory cascade. However, dedicated in vitro studies on the specific compound are necessary to confirm these hypotheses.

Antitubercular Research: Activity against Mycobacterium tuberculosis Strains (In Vitro)

Several studies have highlighted the potential of pyridine-carboxamide derivatives as potent antitubercular agents. While direct data for this compound is limited, extensive research on closely related pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives has demonstrated significant in vitro activity against Mycobacterium tuberculosis.

These compounds have shown excellent inhibitory activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The mechanism of action for some of these analogs is believed to be novel, which is crucial for combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized, exhibiting potent in vitro activity with low nanomolar Minimum Inhibitory Concentration (MIC) values against the drug-susceptible H37Rv strain and clinically isolated MDR-TB strains. nih.gov Another study on pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives also reported excellent in vitro potency against the H37Rv strain and drug-resistant strains. nih.gov

The table below summarizes the in vitro antitubercular activity of selected pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the H37Rv strain of Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) against H37Rv | Reference |

|---|---|---|

| Derivative A | <0.002 - 0.381 | nih.gov |

| Derivative B | <0.002 - 0.465 (INH-resistant) | nih.gov |

| Derivative C | <0.002 - 0.004 (RMP-resistant) | nih.gov |

| Compound 5k | Not specified in μg/mL, but potent nanomolar activity reported | nih.gov |

The structural similarity of this compound to these highly active pyrazolo[1,5-a]pyridine-3-carboxamides suggests that it could serve as a valuable scaffold for the development of new antitubercular agents. The presence of the carboxamide group is often crucial for the antimycobacterial activity of this class of compounds. Further research is warranted to synthesize and evaluate the specific antitubercular activity of this compound and its derivatives against a panel of M. tuberculosis strains.

Structure Activity Relationship Sar Analysis and Design Principles for 5 Acetyl 2 Methylpyridine 3 Carboxamide Analogues

Correlations between Structural Modifications and Biological Activity

The biological activity of pyridine (B92270) carboxamide derivatives is intricately linked to the nature and position of substituents on the pyridine ring. Studies on related nicotinamide (B372718) analogues have revealed that modifications to the core structure can significantly impact their efficacy against various targets, such as enzymes and receptors.

For instance, in a series of nicotinamide derivatives designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, the introduction of a diarylamine-modified scaffold in place of a biphenyl (B1667301) group was explored. While these specific modifications on a different nicotinamide core showed moderate fungicidal activity, they highlight the principle that substantial changes to substituents can modulate biological outcomes. nih.gov In another study focused on antifungal agents, a series of nicotinamide analogues were synthesized and evaluated, with one compound demonstrating potent activity against several strains of Candida albicans. mdpi.com This activity was found to be dependent on the presence of specific amino and isopropyl groups, underscoring the critical role of particular substituent combinations. mdpi.com

While direct SAR data for 5-Acetyl-2-methylpyridine-3-carboxamide is not extensively available in the public domain, we can infer potential correlations based on related structures. The 2-methyl group, for example, can influence the compound's metabolic stability and conformational preferences. Alterations to this group, such as replacement with larger alkyl groups or other functional moieties, would likely impact interactions with a biological target. Similarly, the 5-acetyl group presents a key point for modification. Its carbonyl moiety can act as a hydrogen bond acceptor, and its size and electronics can be fine-tuned. Replacing the acetyl group with other acyl groups or bioisosteres could lead to changes in potency and selectivity.

The carboxamide at the 3-position is a crucial functional group, often involved in key hydrogen bonding interactions with target proteins. Modifications to this amide, such as N-alkylation or replacement with other functional groups, would be expected to have a profound effect on biological activity.

Table 1: Hypothetical SAR based on General Principles for this compound Analogues

| R1 (at position 2) | R2 (at position 5) | R3 (at position 3) | Expected Impact on Activity |

| -CH₃ | -C(O)CH₃ | -C(O)NH₂ | Baseline Compound |

| Larger Alkyl | -C(O)CH₃ | -C(O)NH₂ | Potential for steric hindrance or enhanced hydrophobic interactions. |

| -H | -C(O)CH₃ | -C(O)NH₂ | May alter electronic properties and binding orientation. |

| -CH₃ | Other Acyl | -C(O)NH₂ | Could modulate hydrogen bonding capacity and steric fit. |

| -CH₃ | Bioisostere (e.g., oxadiazole) | -C(O)NH₂ | May improve metabolic stability or introduce new interactions. |

| -CH₃ | -C(O)CH₃ | -C(O)NHR' | N-substitution could probe for additional binding pockets. |

| -CH₃ | -C(O)CH₃ | Bioisostere (e.g., tetrazole) | May alter acidity and hydrogen bonding capabilities. |

Identification of Key Pharmacophoric Elements within the Scaffold

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and comparison with other bioactive molecules.

The 3-carboxamide group is a critical pharmacophoric feature. The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The planarity of the amide bond also influences the local conformation. Studies on nicotinamide and related structures have consistently highlighted the importance of the carboxamide for binding to various enzymes, often forming key interactions in the active site. nih.gov

The 5-acetyl group provides another important interaction point. The carbonyl oxygen can act as a hydrogen bond acceptor. The methyl group of the acetyl moiety can engage in hydrophobic interactions.

The 2-methyl group, while seemingly a simple substituent, can play a role in defining the shape of the molecule and preventing unwanted metabolic reactions at that position. It can also contribute to hydrophobic interactions within a binding pocket.

Key Pharmacophoric Features:

Pyridine Nitrogen: Hydrogen bond acceptor.

3-Carboxamide: Hydrogen bond donor (N-H) and acceptor (C=O).

5-Acetyl Carbonyl: Hydrogen bond acceptor.

Aromatic Ring: Potential for π-π stacking interactions.

Methyl Groups: Hydrophobic interaction points.

Strategies for Optimizing Potency and Selectivity based on SAR Data

Leveraging SAR data is fundamental to optimizing the potency and selectivity of lead compounds. For this compound analogues, a systematic approach to modification can be employed.

To enhance potency, strategies may include:

Exploring Substituents at the 5-Position: Replacing the acetyl group with various other functionalities can probe the binding pocket for additional interactions. For example, introducing groups that can form stronger or additional hydrogen bonds, or that better fill a hydrophobic pocket, could increase binding affinity.

Modification of the 2-Methyl Group: While potentially important for selectivity or metabolic stability, exploring small variations at this position, such as replacement with an ethyl group or a cyclopropyl (B3062369) group, could fine-tune hydrophobic interactions.

N-Substitution of the Carboxamide: Introducing substituents on the nitrogen of the 3-carboxamide can explore new regions of the binding site. This strategy has been successfully used in the development of other inhibitors.

To improve selectivity, approaches might involve:

Targeted Modifications to Exploit Differences in Binding Sites: If the target is a kinase, for example, subtle differences in the amino acid residues lining the ATP-binding pocket between different kinases can be exploited. Introducing substituents that form specific interactions with residues present in the desired target but not in off-targets can enhance selectivity.

Conformational Constraint: Introducing rigidifying elements into the molecule can lock it into a bioactive conformation that is preferred by the intended target, while being a poor fit for other targets.

Conformational Analysis and its Impact on Ligand-Target Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For flexible molecules like this compound, multiple low-energy conformations may exist in solution. However, only one of these may be the "bioactive conformation" that is recognized by the target protein.

The orientation of the 3-carboxamide group relative to the pyridine ring is a key conformational feature. Computational studies on nicotinamide have shown that two stable conformations for the carboxamide group can exist. nih.gov The preferred conformation can be influenced by the substituents on the pyridine ring and the environment (e.g., in solution versus bound to a protein). The conformation of the carboxamide group in enzyme-bound structures often dictates its ability to form crucial hydrogen bonds. nih.gov

Understanding the preferred low-energy conformations and the energy barriers between them through computational modeling and experimental techniques like NMR spectroscopy can provide valuable insights for drug design. By designing analogues that are pre-disposed to adopt the bioactive conformation, it is possible to improve binding affinity and reduce the entropic penalty upon binding.

De Novo Design Principles for Novel Pyridine Carboxamide Derivatives

De novo design involves the creation of novel molecules from scratch, often guided by the structure of a known binding site or a pharmacophore model. For the design of new pyridine carboxamide derivatives based on the this compound scaffold, several principles can be applied.

Scaffold Hopping: The central pyridine ring can be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric elements. This can lead to novel intellectual property and potentially improved physicochemical properties.

Fragment-Based Growth: Starting with the core this compound scaffold, fragments can be computationally or synthetically "grown" from various positions to explore and occupy new regions of the target's binding site.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking can be used to predict the binding modes of virtual libraries of novel pyridine carboxamide derivatives. This allows for the rational design of compounds with improved predicted binding affinities and selectivities. For example, in the design of succinate dehydrogenase inhibitors, molecular docking was used to predict the binding of nicotinamide derivatives in the active site, which was stabilized by cation-π and hydrogen bonding interactions. nih.gov

By integrating these design principles with ongoing SAR studies, it is possible to iteratively refine and discover novel pyridine carboxamide derivatives with optimized therapeutic potential.

Emerging Research Directions and Future Perspectives for 5 Acetyl 2 Methylpyridine 3 Carboxamide

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The development of sustainable and efficient synthetic routes is a key focus in modern chemistry. For 5-Acetyl-2-methylpyridine-3-carboxamide, research is moving beyond traditional condensation reactions to embrace greener and more innovative approaches.

Green Chemistry Approaches:

Electrochemical Synthesis: An external chemical oxidant-free method for synthesizing pyridine (B92270) carboxamides from pyridine carbohydrazides and amines has been developed using electrochemistry in an aqueous medium. nih.gov This method utilizes potassium iodide as a mediator and electrolyte to generate pyridine acyl radicals that react with amines, offering a more environmentally friendly process. nih.gov

Photocatalysis: Photocatalytic methods are being explored for the regeneration of nicotinamide (B372718) cofactors, which are structurally related to this compound. molbase.comnih.govnih.gov These processes use light energy to drive chemical reactions, often employing materials like graphitic carbon nitride (g-C3N4) as photocatalysts. nih.gov The photocatalytic oxidation of 3-pyridinemethanol (B1662793) to vitamin B3 (nicotinic acid) using metal-free carbon nitride-based catalysts represents a significant step towards sustainable synthesis of related compounds. wikipedia.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to complex molecules. The enzymatic reduction of pyridine N-oxide derivatives is being studied, providing insights into the enzymatic reactivity of such compounds. nih.gov Furthermore, the biosynthesis of thiopeptides involves the enzymatic aromatization of pyridine rings, a process that could potentially be adapted for the synthesis of functionalized pyridines. researchgate.net

Unconventional Pathways:

One-Pot Syntheses: Single-step, convergent procedures are being developed for the synthesis of pyridine derivatives from N-vinyl or N-aryl amides. researchgate.net These methods avoid the need to isolate activated intermediates, providing rapid access to highly substituted pyridines. researchgate.net

Metal-Catalyzed Cyclizations: Transition metal-catalyzed reactions, such as the Bönnemann cyclization involving the reaction of a nitrile with an alkyne, offer efficient routes to pyridine derivatives. mdpi.com

Pyridyne Intermediates: The use of reactive pyridyne intermediates allows for the regioselective difunctionalization of pyridines, providing access to complex substitution patterns that are difficult to achieve through traditional methods. chemscene.com

These emerging synthetic strategies promise to make the production of this compound and its analogs more efficient, cost-effective, and environmentally sustainable.

Discovery of Novel Biological Targets beyond Current Investigations

While the pyridine carboxamide scaffold is known for a range of biological activities, ongoing research aims to identify novel protein targets for derivatives like this compound. This exploration could lead to treatments for a new spectrum of diseases.

Potential Novel Targets:

SHP2 Inhibitors: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). researchgate.net SHP2 is a critical regulator of cell proliferation pathways and is a promising target for cancer therapy. researchgate.net

Succinate (B1194679) Dehydrogenase (SDH) Inhibitors: Novel pyridine carboxamides have shown potential as succinate dehydrogenase inhibitors, which have applications as fungicides. nih.govnist.gov This suggests a role for these compounds in agriculture and in combating fungal infections.

Urease Inhibitors: Pyridine carboxamide derivatives are being investigated as urease inhibitors. wikipedia.orgnih.gov Urease is a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori, and its inhibition is a strategy for treating related gastrointestinal diseases. wikipedia.org

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: Recent studies have reported on pyridine-2-carboxamide derivatives as potent and selective inhibitors of HPK1, an attractive target for cancer immunotherapy. nih.govmdpi.com

The following table summarizes some of the novel biological targets being explored for pyridine carboxamide derivatives:

| Target Protein | Therapeutic Area | Potential Application | Key Findings |

| SHP2 | Oncology | Cancer Therapy | Allosteric inhibition of SHP2, leading to anti-proliferative effects. researchgate.net |

| SDH | Agriculture/Antifungal | Fungicide Development | Inhibition of succinate dehydrogenase in fungi, demonstrating antifungal activity. nih.govnist.gov |

| Urease | Infectious Diseases | Treatment of H. pylori | Inhibition of urease enzyme activity, important for bacterial survival. wikipedia.orgnih.gov |

| HPK1 | Oncology/Immunology | Cancer Immunotherapy | Potent and selective inhibition of HPK1, enhancing T-cell activation. nih.govmdpi.com |

The diverse biological activities of pyridine carboxamides suggest that this compound could be a valuable scaffold for developing new therapeutic agents against a wide range of diseases. mdpi.comwikipedia.org

Application in Material Science and Supramolecular Chemistry (e.g., Metal-Organic Frameworks, Liquid Crystals)

The unique structural and electronic properties of the pyridine carboxamide scaffold make it an attractive building block for the creation of advanced materials with tailored functionalities.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group make this compound an excellent candidate for use as a ligand in the construction of Metal-Organic Frameworks (MOFs). nih.govmdpi.com MOFs are crystalline materials with a porous structure, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The use of functionalized pyridine ligands can lead to MOFs with unique properties, such as photoluminescence. For example, MOFs based on pyridine-3,5-dicarboxylate (B1229872) have been synthesized and shown to have interesting structural diversity. molbase.com

Liquid Crystals: Pyridine derivatives are being investigated for their potential as liquid crystalline materials. researchgate.netresearchgate.net The rigid core of the pyridine ring, combined with flexible side chains, can lead to the formation of mesophases. The introduction of a heterocyclic pyridine ring can influence the mesomorphic properties of the resulting materials. researchgate.net While specific studies on the liquid crystalline properties of this compound are not yet prevalent, the general interest in pyridine-based liquid crystals suggests a promising area for future research. researchgate.netresearchgate.net

Supramolecular Chemistry: The ability of the carboxamide group to form strong hydrogen bonds makes this compound a valuable component for building supramolecular assemblies. The study of supramolecular structures of related nicotinamides has revealed complex hydrogen-bonding networks that lead to the formation of chains and rings. These self-assembly properties are crucial for the development of new materials with applications in areas such as drug delivery and crystal engineering.

Integration with Advanced Drug Delivery Systems (Conceptual Framework)

To enhance the therapeutic efficacy of this compound, researchers are exploring its integration with advanced drug delivery systems. These systems aim to improve drug solubility, stability, and targeting to specific sites in the body. researchgate.net

Conceptual Frameworks:

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as polymeric nanoparticles or liposomes, can improve its bioavailability and control its release profile. Magnetic nanoparticles offer the additional advantage of being guidable to a target site using an external magnetic field.

Hydrogel Formulations: Hydrogels can be used to create a matrix for the sustained transdermal delivery of nicotinamide derivatives. researchgate.net These systems can provide a moist environment that facilitates drug release through the skin. researchgate.net

Microneedle Arrays: For transdermal delivery, microneedles made from biocompatible polymers like polyvinyl alcohol (PVA) can be loaded with the drug. These microneedles painlessly penetrate the outer layer of the skin, delivering the drug directly into the epidermis.

Inorganic-Organic Nanohybrids: Layered double hydroxides (LDHs) can be used to intercalate nicotinic acid, a related compound, to create a sustained-release formulation. molbase.com Coating these nanohybrids with a pH-responsive polymer allows for targeted release in specific environments, such as the intestines. molbase.com

The following table outlines conceptual drug delivery systems for nicotinamide derivatives:

| Delivery System | Mechanism | Potential Advantages |

| Polymeric Nanoparticles | Encapsulation of the drug within a polymer matrix. researchgate.net | Improved solubility, controlled release, protection from degradation. researchgate.net |

| Hydrogels | Drug dispersed in a cross-linked polymer network. researchgate.net | Sustained release, biocompatibility, suitable for topical application. researchgate.net |

| Microneedles | Microscopic needles that penetrate the stratum corneum. | Painless transdermal delivery, improved bioavailability. |

| LDH Nanohybrids | Intercalation of the drug between inorganic layers. molbase.com | Sustained release, pH-responsive targeting. molbase.com |

Development of Chemo-Sensors and Probes Based on the Pyridine Carboxamide Scaffold

The pyridine carboxamide scaffold is a versatile platform for the design of chemosensors capable of detecting various ions and molecules. The nitrogen and oxygen atoms in the structure can act as binding sites for metal ions, and the aromatic system can be part of a fluorophore or chromophore that signals the binding event.

Research has shown that pyridine-2,6-dicarboxamide derivatives can be used to create fluorescent sensors for a variety of metal ions, including:

Fe³⁺ and Hg²⁺

Mg²⁺ and Ni²⁺

Cu²⁺ and Pb²⁺

Al³⁺

The selectivity of these sensors can often be tuned by modifying the substituents on the pyridine ring and the amide groups. Furthermore, some pyridine-based systems have been developed as chemodosimeters for the detection of highly toxic anions like cyanide (CN⁻). The development of sensors based on the this compound structure is a promising area of research with potential applications in environmental monitoring and medical diagnostics.

Interdisciplinary Research Opportunities and Collaborations

The diverse potential applications of this compound create numerous opportunities for interdisciplinary research and collaboration.

Medicinal Chemistry and Biology: Collaboration between synthetic chemists and biologists is crucial for the discovery of novel biological targets and the development of new therapeutic agents. nih.govmdpi.com

Materials Science and Engineering: The development of new materials such as MOFs and liquid crystals requires expertise from both chemists and materials scientists. mdpi.comresearchgate.net

Pharmaceutical Sciences and Biomedical Engineering: The design and fabrication of advanced drug delivery systems is a highly interdisciplinary field that brings together pharmacists, chemists, and biomedical engineers. researchgate.net

Analytical Chemistry and Environmental Science: The development of chemosensors for environmental pollutants necessitates collaboration between analytical chemists and environmental scientists.

The multifaceted nature of research into this compound highlights the importance of a collaborative approach to unlock its full potential.

Q & A

How can researchers design synthetic routes for 5-Acetyl-2-methylpyridine-3-carboxamide while minimizing side reactions?

Basic Research Question

The synthesis of pyridine derivatives like this compound often involves condensation, acetylation, or substitution reactions. A key challenge is avoiding unwanted byproducts such as over-acetylated isomers or ring-opened intermediates. For example, analogs like 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride (CAS: 1228776-03-1) are synthesized via selective acetylation under anhydrous conditions with controlled temperature (0–5°C) to suppress side reactions . Methodological recommendations:

- Use protecting groups (e.g., tert-butyl carbamate) for reactive amine or hydroxyl moieties during intermediate steps .

- Monitor reaction progress via TLC or HPLC to detect early-stage byproducts.

- Optimize solvent polarity (e.g., dichloromethane for acetylation) to enhance regioselectivity .

What spectroscopic techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Basic Research Question

Structural confirmation requires a combination of <sup>1</sup>H/<sup>13</sup>C NMR, IR, and high-resolution mass spectrometry (HRMS) . For example:

- NMR : The acetyl group at position 5 typically shows a singlet at δ 2.5–2.7 ppm for the methyl protons, while the pyridine ring protons appear as multiplets between δ 7.0–8.5 ppm .

- IR : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ confirms the carboxamide and acetyl groups .

- HRMS : Exact mass analysis (e.g., m/z 208.0978 for C10H12N2O2) distinguishes between structural isomers .

Advanced Consideration : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects. Cross-validate using X-ray crystallography or computational modeling (DFT) to resolve ambiguities .

How can researchers address discrepancies in biological activity data for this compound analogs?

Advanced Research Question

Discrepancies often stem from variations in assay conditions, purity, or substituent positioning. For example:

- Structural Analogs : Derivatives like 3-Amino-5-methoxyisonicotinonitrile (CAS: 193537-14-3) exhibit differing bioactivity due to electron-withdrawing vs. donating groups .

- Methodological Solutions :

- Standardize purity thresholds (>95% by HPLC) and solvent systems (e.g., DMSO concentration <1% in cellular assays) .

- Use isosteric replacement (e.g., replacing methoxy with ethoxy groups) to isolate electronic vs. steric effects .

- Perform dose-response curves across multiple cell lines to identify context-dependent activity .

What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?

Advanced Research Question

Pyridine carboxamides are prone to nucleophilic attack at the carbonyl or acetyl groups. Computational approaches include:

- DFT Calculations : Model reaction pathways (e.g., hydrolysis) using Gaussian or ORCA software. Key parameters include LUMO energy (electrophilicity) and Fukui indices for reactive sites .

- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., acetonitrile) to assess stability .

- SAR Analysis : Compare with analogs like 5-Dimethoxymethylpyridine-3-carboxylic acid (CAS: 760207-87-2) to correlate substituent effects with reactivity .

How should researchers handle contradictions between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

In vitro-in vivo discordance may arise from pharmacokinetic limitations (e.g., poor bioavailability). Strategies include:

- Prodrug Design : Modify the carboxamide to a methyl ester (e.g., Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate, CAS: 147 N Sierra Madre Blvd) for enhanced membrane permeability .

- Metabolic Profiling : Use liver microsomes or CYP450 assays to identify rapid clearance pathways .

- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to improve half-life .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Refer to safety data sheets (SDS) for pyridine derivatives:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform, acetic anhydride) .

- Waste Disposal : Neutralize acidic or basic residues before disposal in designated containers .

How can researchers validate the stability of this compound under long-term storage?

Advanced Research Question

Degradation pathways (e.g., hydrolysis, oxidation) can be mitigated via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.